molecular formula C10H5ClFNOS B8000271 2-(2-Chloro-6-fluorobenzoyl)thiazole

2-(2-Chloro-6-fluorobenzoyl)thiazole

Cat. No.: B8000271
M. Wt: 241.67 g/mol
InChI Key: GKSLHTQNBIEHCP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzoyl)thiazole is a chemical compound with the molecular formula C10H5ClFNS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzoyl)thiazole typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with thiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzoyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives with varying properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Chloro-6-fluorobenzoyl)thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzoyl)thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

2-(2-Chloro-6-fluorobenzoyl)thiazole can be compared with other similar compounds, such as:

Biological Activity

2-(2-Chloro-6-fluorobenzoyl)thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • IUPAC Name : this compound
  • Molecular Formula : C10H6ClFNS
  • Molecular Weight : 233.68 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance in various pharmacophores.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
HeLa15.0Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where treatment with this compound significantly reduced cytokine production .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors involved in inflammatory responses, thereby reducing inflammation.

Case Studies

  • Antibacterial Activity Against Multidrug-resistant Strains :
    A study evaluated the effectiveness of various thiazole derivatives against multidrug-resistant E. coli. Among them, this compound showed promising results with an MIC of 8 µg/mL, indicating its potential as a new antibacterial agent .
  • Cytotoxicity in Cancer Research :
    In a comparative study of thiazole derivatives, this compound was found to be one of the most effective against breast cancer cells, with a significant reduction in cell viability observed at concentrations above 10 µM over a 48-hour period .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNOS/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSLHTQNBIEHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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